

# VIP236 Demonstrates Potential to Overcome Chemotherapy Cross-Resistance

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## Compound of Interest

Compound Name: VIP236

Cat. No.: B15605633

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Palo Alto, CA – Preclinical research highlights the potential of **VIP236**, a novel small molecule-drug conjugate (SMDC), to circumvent common mechanisms of chemotherapy resistance, offering a promising new therapeutic avenue for patients with advanced solid tumors. Studies demonstrate that the unique design of **VIP236**, particularly its optimized camptothecin (CPT) payload, VIP126, allows it to effectively target and eliminate cancer cells that have developed resistance to other treatments, such as irinotecan.

The core of **VIP236**'s efficacy against resistant cancers lies in its ability to bypass the ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are cellular pumps that actively expel chemotherapy drugs from cancer cells, rendering them ineffective. The payload of **VIP236**, VIP126, has been specifically engineered to be a poor substrate for these efflux pumps. This characteristic allows VIP126 to accumulate within cancer cells at therapeutic concentrations, leading to cell death where other drugs would be expelled.

## Overcoming Transporter-Mediated Resistance: A Head-to-Head Comparison

A key challenge in cancer therapy is the development of resistance to drugs like irinotecan, whose active metabolite is SN38. This resistance is often mediated by the overexpression of

efflux pumps. In vitro studies directly comparing VIP126 to SN38 have provided compelling evidence of **VIP236**'s potential to overcome this hurdle.

These studies reveal that VIP126 has significantly higher cell permeability and a much lower efflux ratio compared to SN38. This indicates that VIP126 can more easily enter cancer cells and is less likely to be removed by efflux pumps, a critical advantage in treating resistant tumors.

Compound	Permeability (Papp A → B) [10 <sup>-6</sup> cm/s]	Efflux Ratio (Papp B → A / Papp A → B)
VIP126	20.1	0.9
SN38	1.0	11.2

## Preclinical Efficacy in Resistant Tumor Models

The superior ability of **VIP236** to remain within cancer cells translates to potent and durable antitumor activity in various preclinical models, including those known to be resistant to standard chemotherapies. In patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC), colon cancer, and renal cancer, **VIP236** has demonstrated significant and long-lasting tumor regression.<sup>[1]</sup>

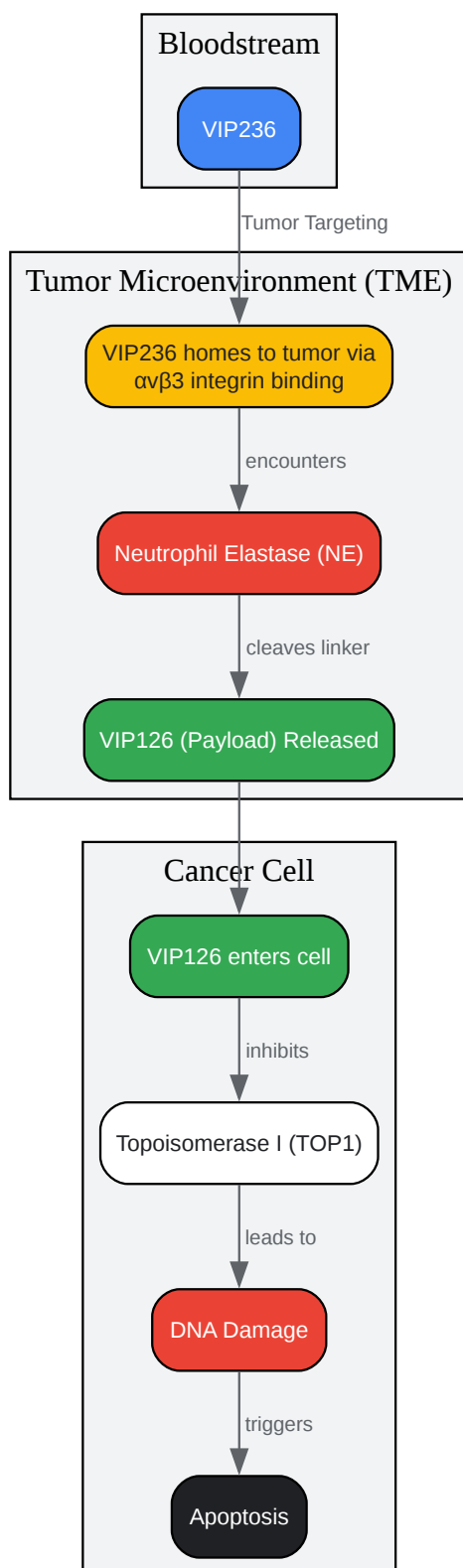
Furthermore, in a triple-negative breast cancer (TNBC) xenograft model (MX-1), **VIP236** was compared directly with irinotecan and doxorubicin. The results showed superior tumor growth inhibition by **VIP236**.

Treatment Group	Dosing Schedule	Tumor Growth Inhibition
VIP236	23, 36, or 40 mg/kg, 3 days on/4 days off, i.v.	Dose-dependent tumor regression
Irinotecan	15 mg/kg, 4 days on/3 days off, i.v.	Moderate tumor growth inhibition
Doxorubicin	10 mg/kg, once every 14 days x 2, i.v.	Limited tumor growth inhibition

## Mechanism of Action and Therapeutic Strategy

**VIP236** is a first-in-class SMDC designed for targeted delivery of its cytotoxic payload to the tumor microenvironment. It consists of a small molecule that binds to  $\alpha v \beta 3$  integrin, a protein highly expressed on the surface of many solid tumors and tumor-associated blood vessels. This targeting mechanism allows **VIP236** to accumulate preferentially at the tumor site, minimizing systemic exposure and associated side effects.

Once localized, a linker connecting the targeting molecule to the payload is cleaved by neutrophil elastase, an enzyme abundant in the tumor microenvironment. This cleavage releases the active payload, VIP126, a potent Topoisomerase I inhibitor. VIP126 then enters the cancer cells and induces DNA damage, leading to apoptosis.



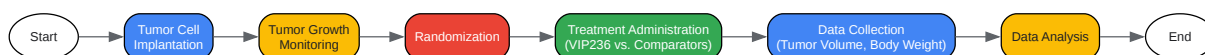
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Figure 1. Mechanism of action of **VIP236**.

## Experimental Protocols

**In Vitro Efflux Assay:** The permeability and efflux of VIP126 and SN38 were assessed using Caco-2 cells and human P-gp-expressing LLC-PK1 cells. The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A → B) and basolateral-to-apical (B → A) directions. The efflux ratio was calculated as the ratio of Papp (B → A) to Papp (A → B). An efflux ratio greater than 2 is indicative of active efflux.

**In Vivo Xenograft Studies:** Female NMRI nu/nu mice were implanted with tumor cells (e.g., MX-1 for TNBC). When tumors reached a predetermined size, mice were randomized into treatment groups. **VIP236** and comparator agents were administered intravenously according to the specified dosing schedules. Tumor volume and body weight were measured regularly to assess efficacy and tolerability.



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Figure 2. In vivo xenograft study workflow.

## Conclusion

The preclinical data on **VIP236** strongly suggest that its unique design, particularly the properties of its payload VIP126, may allow it to overcome clinically relevant mechanisms of chemotherapy resistance. By evading efflux pump-mediated resistance, **VIP236** has the potential to be an effective treatment for patients who have relapsed or are refractory to standard-of-care chemotherapies. These promising findings warrant further clinical investigation of **VIP236** in patients with advanced solid tumors.

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## References

- 1. Discovery of VIP236, an  $\alpha\beta3$ -Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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